molecular formula C27H30N6O B11032255 N-[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide

N-[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide

Cat. No.: B11032255
M. Wt: 454.6 g/mol
InChI Key: ZMSHXFOMANNBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[{[AMINO(IMINO)METHYL]AMINO}(IMINO)METHYL]AMINO}-1-BENZOYL-2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[{[AMINO(IMINO)METHYL]AMINO}(IMINO)METHYL]AMINO}-1-BENZOYL-2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE typically involves multiple steps, including the formation of the tetrahydroquinoline core and subsequent functionalization. Common reagents used in these reactions include dehydrating agents such as POCl3, P2O5, and ZnCl2 . The reaction conditions often require elevated temperatures and specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-{[{[AMINO(IMINO)METHYL]AMINO}(IMINO)METHYL]AMINO}-1-BENZOYL-2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4 and reducing agents like NaBH4. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

6-{[{[AMINO(IMINO)METHYL]AMINO}(IMINO)METHYL]AMINO}-1-BENZOYL-2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-{[{[AMINO(IMINO)METHYL]AMINO}(IMINO)METHYL]AMINO}-1-BENZOYL-2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

Molecular Formula

C27H30N6O

Molecular Weight

454.6 g/mol

IUPAC Name

2-(1-benzoyl-2,2,4-trimethyl-4-phenyl-3H-quinolin-6-yl)-1-(diaminomethylidene)guanidine

InChI

InChI=1S/C27H30N6O/c1-26(2)17-27(3,19-12-8-5-9-13-19)21-16-20(31-25(30)32-24(28)29)14-15-22(21)33(26)23(34)18-10-6-4-7-11-18/h4-16H,17H2,1-3H3,(H6,28,29,30,31,32)

InChI Key

ZMSHXFOMANNBDU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)N=C(N)N=C(N)N)(C)C4=CC=CC=C4)C

Origin of Product

United States

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